dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. The initial step involves the preparation of the triazolopyrimidine moiety, followed by its functionalization with a difluoromethyl group. The final steps involve the coupling of this intermediate with terephthalic acid derivatives under specific conditions, such as using coupling reagents like EDCI or DCC in anhydrous solvents.
Industrial Production Methods
Industrial-scale production requires optimization of reaction conditions to ensure high yield and purity. This involves fine-tuning parameters like temperature, solvent choice, reaction time, and purification steps such as crystallization or chromatography. Automated reactors and continuous flow systems can be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Selective reduction can be achieved using hydride donors like lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions can occur at specific sites of the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reactions are typically conducted under anhydrous conditions with controlled temperatures to favor desired products.
Major Products
Reaction products can vary based on conditions. For example, oxidation might lead to carboxylic acids, while reduction could yield corresponding alcohols. Substitution reactions would introduce halogen or other functional groups onto the aromatic ring or triazolopyrimidine moiety.
Scientific Research Applications
Dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate has extensive applications in:
Chemistry: : As a building block for complex organic synthesis and drug design.
Biology: : Investigated for its potential as a bioactive molecule affecting specific cellular pathways.
Medicine: : Explored for its role as a lead compound in developing therapeutic agents targeting various diseases.
Industry: : Used in material science for creating novel polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows for binding to active sites, potentially inhibiting or modulating their activity. Pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Compared to other compounds with similar structures, dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate stands out due to its difluoromethyl and triazolopyrimidine moieties, which enhance its chemical stability and bioactivity. Similar compounds might include other triazolopyrimidine derivatives, but none possess the same combination of functional groups and properties.
List of Similar Compounds
7-Methyl-5-[2-(triazolopyrimidin-2-ylamino)]terephthalate
Difluoromethyl 2-aminoterephthalate
2-(7-Difluoromethyl-triazolo[1,5-a]pyrimidin-2-yl)terephthalate
This compound continues to be a compound of great interest due to its diverse applications and unique properties, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
dimethyl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O5/c1-8-6-12(13(19)20)25-18(21-8)23-14(24-25)15(26)22-11-7-9(16(27)29-2)4-5-10(11)17(28)30-3/h4-7,13H,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQSZOZQZHTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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